Pluripotin

Overview

Description

Pluripotin, also known as SC1, is a small molecule that has been studied for its role in promoting self-renewal and pluripotency in stem cells . Pluripotency refers to the ability of a cell to differentiate into many cell types . Pluripotin has been used as a tool for studying cancer stem cell biology .

Synthesis Analysis

Pluripotin was discovered in a cell-based high throughput screen that assessed whether a small molecule could maintain self-renewal of embryonic stem cells . It is also known as SC-1, a dual kinase and GTPase inhibitor that promotes self-renewal .

Molecular Structure Analysis

Pluripotin is a type II kinase inhibitor that selectively binds with inactive conformations of certain kinases . It has been shown to bind to proteins such as FLT3, ABL, and JAK2 .

Chemical Reactions Analysis

Pluripotin has been shown to interact with various signaling pathways. It inhibits both Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . It has also been shown to inhibit the kinase activity of RSK2 .

Physical And Chemical Properties Analysis

Pluripotin has a molecular weight of 550.53 and its CAS number is 839707-37-8 .

Scientific Research Applications

Regenerative Medicine

Pluripotin, through its role in maintaining pluripotency in stem cells, has significant applications in the field of regenerative medicine . It can be used to differentiate human-induced pluripotent stem (hiPS) cells into different cell types, which can then be used to regenerate or repair damaged tissues .

Disease Modeling

The ability to differentiate hiPS cells into different cell types also allows for the creation of specific organ-like structures, or organoids . These organoids can be used to model diseases, providing a powerful tool for understanding disease mechanisms and testing potential treatments .

Drug Screening

In addition to disease modeling, the organoids created from hiPS cells can also be used for drug screening . This provides a faster and more reproducible approach to drug discovery, potentially speeding up the development of new treatments .

Personalized Medicine

The use of hiPS cells in personalized medicine is another promising application of Pluripotin . By reprogramming a patient’s own cells into hiPS cells, it’s possible to create patient-specific cell lines. These can be used for testing drug responses or for developing personalized treatments .

Cellular Plasticity Research

The discovery of iPSCs and the role of compounds like Pluripotin in inducing pluripotency has revolutionized our understanding of cellular plasticity . This research has broad applications, from understanding normal development and wound healing to studying cancer progression and metastasis .

Mechanism of Action

Target of Action

Pluripotin primarily targets two proteins: Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . RasGAP is involved in the regulation of the Ras signaling pathway, while ERK1 is a key player in the MAPK/ERK pathway, which is involved in cell differentiation .

Mode of Action

Pluripotin interacts with its targets by inhibiting their activity. It inhibits RasGAP, which leads to an increase in Ras signaling via the PI3-kinase pathway . This promotes self-renewal of cells. On the other hand, pluripotin’s inhibition of ERK1 blocks differentiation . Pluripotin is also an equipotent inhibitor of FLT3, BCR-ABL, and JAK2 .

Biochemical Pathways

The primary biochemical pathways affected by pluripotin are the PI3-kinase pathway and the MAPK/ERK pathway . By inhibiting RasGAP, pluripotin increases Ras signaling via the PI3-kinase pathway, promoting self-renewal of cells . In contrast, pluripotin’s inhibition of ERK1 blocks the MAPK/ERK pathway, preventing cell differentiation .

Pharmacokinetics

It is known that pluripotin is a type ii kinase inhibitor that selectively binds with inactive conformations of flt3, abl, and jak2 .

Result of Action

The inhibition of RasGAP and ERK1 by pluripotin has significant effects at the molecular and cellular levels. It promotes the self-renewal and maintenance of mouse embryonic stem (ES) cells in an undifferentiated, pluripotent state . When combined with leukemia inhibitory factor (LIF), pluripotin improves the efficiency of ES cell derivation from refractory mouse strains .

properties

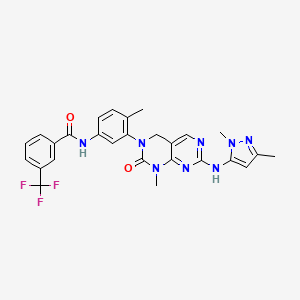

IUPAC Name |

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZFRTJWEIHFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pluripotin | |

CAS RN |

839707-37-8 | |

| Record name | 839707-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

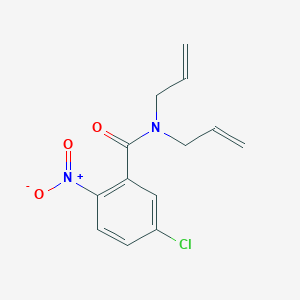

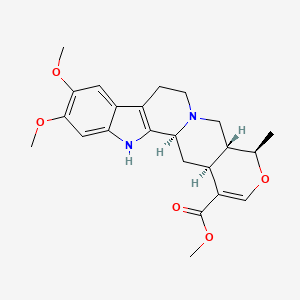

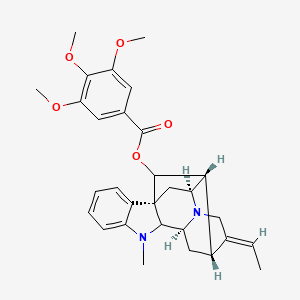

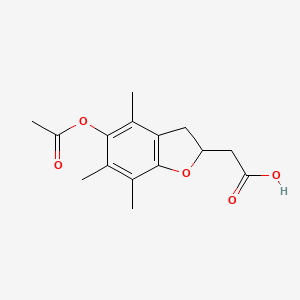

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)